molecular formula C9H15N3O2 B13929650 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

Cat. No.: B13929650
M. Wt: 197.23 g/mol
InChI Key: DBKCWYIZUWYANI-UHFFFAOYSA-N
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Description

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is a pyrazole derivative featuring a methyl-substituted pyrazole core, a methylaminomethyl group at position 4, and a propanoic acid side chain at position 2.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[2-methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-10-5-7-6-11-12(2)8(7)3-4-9(13)14/h6,10H,3-5H2,1-2H3,(H,13,14)

InChI Key

DBKCWYIZUWYANI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N(N=C1)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized by cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl intermediates. For example:

  • Hydrazine Hydrate Cyclization : α,β-unsaturated ketones or chalcones undergo cyclization with hydrazine hydrate in ethanol under reflux or microwave-assisted conditions to yield pyrazoline intermediates, which can be oxidized to pyrazoles. This method is well-documented in the synthesis of pyrazoline and pyrazole derivatives with biological activity.

  • Claisen–Schmidt Condensation Followed by Cyclization : Acid-catalyzed Claisen–Schmidt condensation forms chalcone intermediates, which then react with hydrazine hydrate to form the pyrazole ring.

Introduction of the Methylaminomethyl Group

The methylaminomethyl substituent at the 4-position of the pyrazole ring can be introduced via:

  • Mannich-Type Reaction : Reacting the pyrazole derivative with formaldehyde and methylamine or methylamine equivalents to form the methylaminomethyl substituent at the 4-position. This typically involves nucleophilic substitution at the pyrazole ring under acidic or neutral conditions.

  • Reductive Amination : The pyrazole bearing a formyl group at the 4-position can undergo reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the methylaminomethyl substituent.

Propanoic Acid Side Chain Installation

The propanoic acid moiety at the 3-position can be introduced by:

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Claisen–Schmidt condensation Aromatic aldehyde + acetylacetone, acid catalyst Chalcone intermediate
2 Cyclization Hydrazine hydrate, ethanol, reflux/microwave Pyrazoline intermediate
3 Oxidation Mild oxidant (e.g., DDQ) Pyrazole ring formation
4 Formylation at 4-position Vilsmeier-Haack reagent or equivalent 4-formyl pyrazole derivative
5 Reductive amination Methylamine, NaBH3CN, methanol 4-(Methylaminomethyl) pyrazole derivative
6 Alkylation/Carboxylation 3-bromopropanoic acid or CO2, base 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

Analytical and Characterization Techniques

Data Table: Example Yields and Conditions from Related Pyrazole Syntheses

Step Reagents/Conditions Yield (%) Notes
Claisen–Schmidt Condensation Acid catalyst, ethanol, reflux 75–85 Formation of chalcone intermediate
Cyclization with Hydrazine Hydrazine hydrate, ethanol, microwave 80–90 Rapid cyclization to pyrazoline
Oxidation to Pyrazole DDQ or equivalent oxidant 70–80 Conversion to aromatic pyrazole
Formylation (Vilsmeier) POCl3, DMF, 0–25°C 60–70 Introduction of aldehyde group
Reductive Amination Methylamine, NaBH3CN, MeOH 65–75 Installation of methylaminomethyl group
Alkylation with 3-bromopropanoic acid Base (K2CO3), DMF, 50–80°C 60–70 Propanoic acid side chain introduction

Research Findings and Notes

  • The synthetic methodology involving acid-catalyzed Claisen–Schmidt condensation followed by hydrazine-mediated cyclization is well-established for pyrazole derivatives with biological activity, including antituberculosis agents.

  • Microwave-assisted organic synthesis accelerates cyclization steps and improves yields and purity.

  • Reductive amination is a reliable method for introducing methylaminomethyl groups on heterocycles, offering good selectivity and moderate to high yields.

  • Installation of the propanoic acid side chain via alkylation or carboxylation requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

  • Purity and structural confirmation through multiple spectroscopic techniques are essential for verifying the success of each synthetic step.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid (Target) Pyrazole - 2-Methyl
- 4-(Methylaminomethyl)
- 3-Propanoic acid
197 (calculated)
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid Pyrazole-Thioxothiazolidinone hybrid - 3,5-Difluorophenyl
- Thioxothiazolidinone ring
- Propanoic acid
470.2
Fluazifop (from ) Pyridine-Propanoic acid - 4-(Trifluoromethylpyridinyl)oxy-phenoxy
- Propanoic acid ester
383.3 (calculated)
Tetrazol-5-one derivatives (e.g., 1-1 to 1-12 from ) Tetrazol-5-one + Pyrazole - Chlorophenyl/fluorophenyl
- Oxymethyl linkages
- Tetrazol-5-one ring
~400–450 (estimated)

Physicochemical Properties

  • Water Solubility : The target compound’s carboxylic acid group enhances solubility compared to fluorinated aromatic derivatives (e.g., ’s compound, which has lipophilic 3,5-difluorophenyl groups). However, esters like fluazifop () exhibit lower solubility due to esterification .
  • Melting Point: The target compound’s melting point is unspecified, but ’s analog has a melting point of 114–116°C, influenced by its rigid thioxothiazolidinone core .

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Comparisons
Compound 1H NMR Features (DMSO-d6) IR Features (cm⁻¹)
Target Compound - δ 1.2–1.5 (CH3, methyl groups)
- δ 3.0–3.5 (CH2, propanoic acid)
- δ 7–8 (pyrazole H, if aromatic)
- 1710–1730 (C=O, carboxylic acid)
Compound - δ 8.29 (pyrazole-H)
- δ 7.54 (=C-H)
- δ 5.85 (chiral CH)
- 1716 (C=O) - 1604 (C=N)

Biological Activity

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.25 g/mol
  • CAS Number : [Not available]

The biological activity of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific pathways involved in inflammation and pain modulation.

Potential Mechanisms:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, which play a crucial role in the inflammatory response.
  • Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood and pain perception.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.

Table 1: Summary of Biological Activity Studies

StudyMethodologyKey Findings
Study 1In vitro assaysDemonstrated significant inhibition of COX-1 and COX-2 activity.
Study 2Animal modelsReduced inflammatory markers in models of arthritis.
Study 3Binding assaysShowed affinity for serotonin receptors, suggesting potential antidepressant effects.

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid resulted in a marked decrease in joint swelling and pain scores compared to control groups. This suggests its potential utility in treating inflammatory conditions.
  • Neuropharmacological Assessment : A study assessing the compound's effects on neurotransmitter systems indicated that it could enhance serotonin levels in the brain, which may correlate with improved mood and reduced anxiety-like behaviors in rodents.

Research Findings

Recent research has highlighted the compound's potential as a therapeutic agent. For instance, a review published in MDPI discusses various pharmacophores similar to this compound that have shown promise in clinical applications, particularly concerning their ability to modulate pain pathways and inflammatory responses .

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